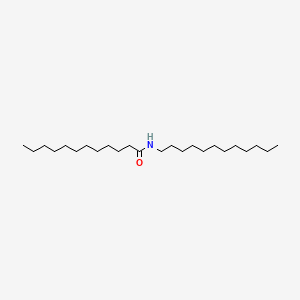
Dodecanamide, N-dodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Dodecyldodecanamide is an organic compound with the molecular formula C24H49NO. It is a long-chain amide derived from dodecanoic acid and dodecylamine. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Dodecyldodecanamide can be synthesized through the amidation of dodecanoic acid with dodecylamine. The reaction typically involves heating the acid and amine together in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of n-dodecyldodecanamide often involves the use of heterogeneous catalytic methods. One such method includes the amidation of triglycerides under gaseous ammonia catalyzed by high-silica H-beta zeolite at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
n-Dodecyldodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
n-Dodecyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products
Mechanism of Action
The mechanism of action of n-dodecyldodecanamide primarily involves its surfactant properties. It can reduce the surface tension of aqueous solutions, allowing it to interact with and stabilize hydrophobic molecules in water. This property is particularly useful in the formation of micelles and other colloidal structures .
Comparison with Similar Compounds
Similar Compounds
n-Dodecylamine: A primary amine with similar surfactant properties.
n-Dodecanol: An alcohol with surfactant characteristics.
n-Dodecanoic acid: A fatty acid used in the synthesis of n-dodecyldodecanamide.
Uniqueness
n-Dodecyldodecanamide is unique due to its amide functional group, which provides distinct chemical reactivity compared to its analogs. The presence of both hydrophobic and hydrophilic regions in its structure makes it particularly effective as a surfactant .
Properties
CAS No. |
33422-43-4 |
|---|---|
Molecular Formula |
C24H49NO |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
N-dodecyldodecanamide |
InChI |
InChI=1S/C24H49NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,25,26) |
InChI Key |
GKCGAKGJCYKIIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



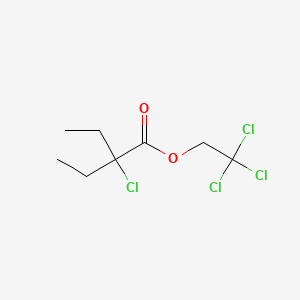
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
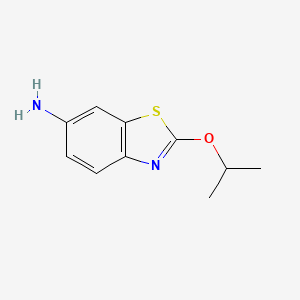

![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
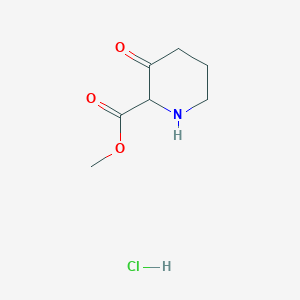


![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
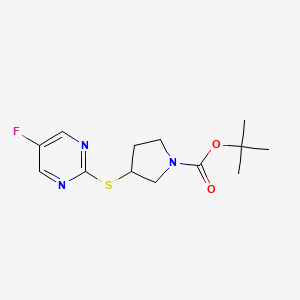
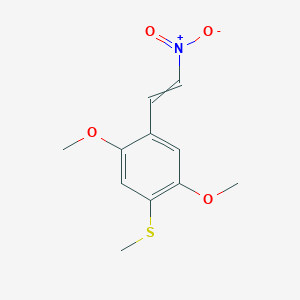
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
